molecular formula C10H22O B14468611 2,4,4,5-Tetramethylhexan-3-ol CAS No. 66256-68-6

2,4,4,5-Tetramethylhexan-3-ol

Cat. No.: B14468611
CAS No.: 66256-68-6
M. Wt: 158.28 g/mol
InChI Key: VVRHXTVKOHXZJX-UHFFFAOYSA-N
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Description

2,4,4,5-Tetramethylhexan-3-ol is an organic compound with the molecular formula C10H22O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethylhexan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable ketone is reacted with a Grignard reagent (an organomagnesium compound) to form the desired alcohol. For instance, the reaction of 2,4,4,5-tetramethylhexan-3-one with methylmagnesium bromide in an ether solvent can yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically requires a metal catalyst such as palladium or platinum and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,4,5-Tetramethylhexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,4,4,5-tetramethylhexan-3-one, using oxidizing agents such as chromic acid or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane, 2,4,4,5-tetramethylhexane, using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromic acid, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 2,4,4,5-tetramethylhexan-3-one.

    Reduction: 2,4,4,5-tetramethylhexane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,4,4,5-Tetramethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in

Properties

CAS No.

66256-68-6

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,4,4,5-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-7(2)9(11)10(5,6)8(3)4/h7-9,11H,1-6H3

InChI Key

VVRHXTVKOHXZJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(C)C)O

Origin of Product

United States

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